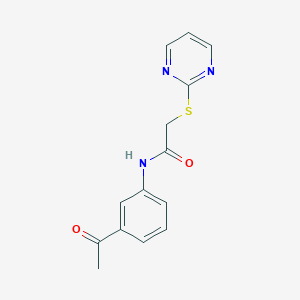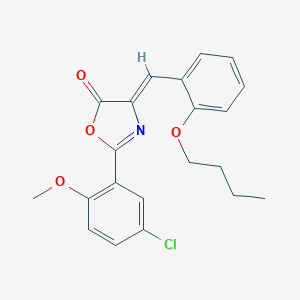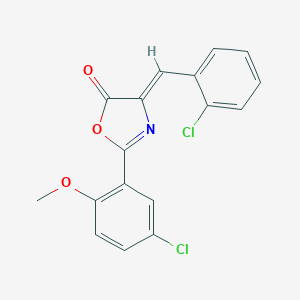
N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide, also known as APYSA, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth. In inflammation, N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide has been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in the production of pro-inflammatory cytokines. Inhibition of NF-κB can lead to the suppression of inflammation.
Biochemical and Physiological Effects
N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide has been reported to induce apoptosis, inhibit cell cycle progression, and inhibit angiogenesis. Inflammation is also a key factor in many diseases, and N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide has been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide has been shown to have neuroprotective effects by inhibiting oxidative stress and reducing inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide has several advantages for lab experiments, including its high yield and purity, as well as its potential therapeutic applications in various diseases. However, there are also some limitations to its use in lab experiments. For example, the mechanism of action of N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide is not fully understood, which can make it difficult to interpret experimental results. Additionally, N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide may have off-target effects that could complicate experimental results.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide. One area of interest is the development of N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide analogs with improved potency and selectivity. Another potential direction is the investigation of the use of N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide and its potential applications in various diseases.
Conclusion
In conclusion, N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide is a novel compound with potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegeneration. Its synthesis method has been reported to have a high yield and purity, and it has been shown to have various biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are also several potential future directions for research on N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide.
Synthesemethoden
The synthesis of N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide involves the reaction of 3-acetylphenol with pyrimidine-2-thiol in the presence of a base such as potassium carbonate. The resulting product is then acetylated with acetic anhydride to yield N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide. This method has been reported to have a high yield and purity, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegeneration. In cancer research, N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation is also a key factor in many diseases, and N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide has been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide has been studied for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Produktname |
N-(3-acetylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide |
|---|---|
Molekularformel |
C14H13N3O2S |
Molekulargewicht |
287.34 g/mol |
IUPAC-Name |
N-(3-acetylphenyl)-2-pyrimidin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C14H13N3O2S/c1-10(18)11-4-2-5-12(8-11)17-13(19)9-20-14-15-6-3-7-16-14/h2-8H,9H2,1H3,(H,17,19) |
InChI-Schlüssel |
TYPJGWNNHGTRCD-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=CC=N2 |
Kanonische SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{3-[(1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299169.png)
![(5E)-1-(3-bromophenyl)-5-{[5-(diethylamino)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B299170.png)
![2-{3-[(1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299171.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-7-methyl-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299172.png)
![2-{2,5-dimethyl-3-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B299173.png)
![2-{3-[(1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299175.png)





![4-[2-(allyloxy)benzylidene]-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B299183.png)

